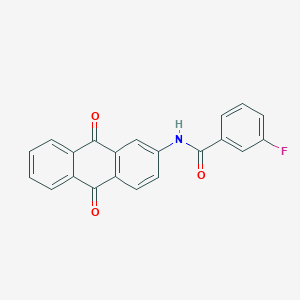
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide, also known as DAA-1106, is a compound that has been widely studied for its potential applications in the field of neuroscience. DAA-1106 belongs to the class of compounds known as arylamides, which have been shown to have a range of biological activities.
作用機序
The exact mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide is not fully understood, but it is believed to act as a partial agonist of the PBR. When N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide binds to the PBR, it induces a conformational change in the receptor that leads to the activation of downstream signaling pathways. These pathways are involved in a range of neurological processes, including inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which are believed to contribute to the development of neurological disorders. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has also been shown to promote the survival of neurons and to enhance their function. These effects make N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the major advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide in lab experiments is its high selectivity for the PBR. This allows researchers to study the function of the PBR in isolation and to better understand its role in neurological disorders. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are many potential future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide. One area of focus could be on the development of more potent and selective compounds that target the PBR. Another area of focus could be on the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide as a tool compound to study the role of the PBR in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, there is potential for the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide in the development of new treatments for neurological disorders.
合成法
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide involves the reaction of 3-fluoroaniline with 9,10-anthraquinone in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound N-(9,10-dihydro-9,10-dioxo-2-anthryl)-3-fluoroaniline, which is then treated with acetic anhydride to produce the final product, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide. This synthesis method has been optimized to produce high yields of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide with good purity.
科学的研究の応用
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to bind selectively to the peripheral benzodiazepine receptor (PBR), which is expressed in high concentrations in the brain and is involved in a range of neurological processes. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has been used as a tool compound to study the function of the PBR and its role in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO3/c22-13-5-3-4-12(10-13)21(26)23-14-8-9-17-18(11-14)20(25)16-7-2-1-6-15(16)19(17)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJYLUDLVNGYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5056766.png)
![N'-(3-methoxypropyl)-N-methyl-N-(2-phenoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5056775.png)
![2-(4-tert-butylphenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5056777.png)

![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5056790.png)
![5,10-diacetyl-3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5056802.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5056810.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5056817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B5056823.png)
![butyl [2,2,2-trifluoro-1-[(4-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5056828.png)
![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5056834.png)
![6-(2-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5056835.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5056861.png)
![5-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-(methylthio)pyrimidine](/img/structure/B5056872.png)